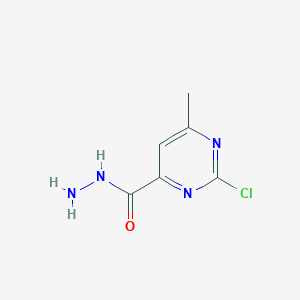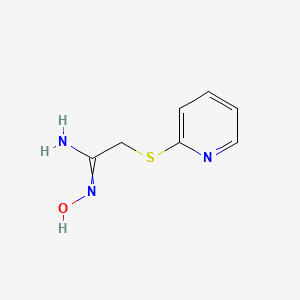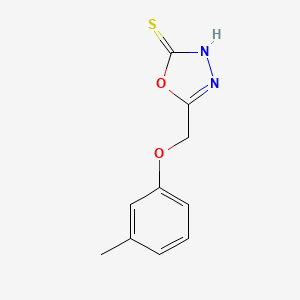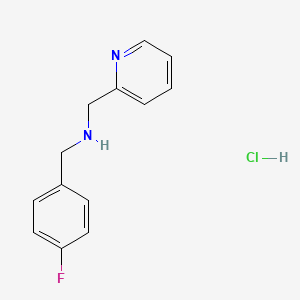
5-(Phenylethynyl)pyrimidine
Overview
Description
5-(Phenylethynyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a phenylethynyl group at the 5-position
Scientific Research Applications
5-(Phenylethynyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its role in anti-cancer therapies.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a tool for studying various biological pathways and mechanisms, particularly those involving pyrimidine metabolism.
Mechanism of Action
Target of Action
The primary target of 5-(Phenylethynyl)pyrimidine is the Metabotropic glutamate receptor 5 (mGluR5) . This receptor is a G-protein coupled receptor for glutamate, an important neurotransmitter in the brain. Ligand binding to mGluR5 triggers signaling via guanine nucleotide-binding proteins (G proteins) and modulates the activity of downstream effectors .
Mode of Action
This compound interacts with its target, mGluR5, causing a conformational change that triggers signaling via G proteins . This signaling activates a phosphatidylinositol-calcium second messenger system and generates a calcium-activated chloride current . This interaction plays an important role in the regulation of synaptic plasticity and the modulation of the neural network activity .
Biochemical Pathways
The action of this compound affects the purine and pyrimidine biosynthesis pathways . These pathways are responsible for the synthesis of nucleotides, which are major energy carriers, subunits of nucleic acids, and precursors for the synthesis of nucleotide cofactors such as NAD and SAM .
Result of Action
The result of this compound’s action is the modulation of neural network activity through its interaction with mGluR5 . This can have various effects at the molecular and cellular levels, potentially influencing processes such as synaptic plasticity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its action . Additionally, the compound’s metabolism could be influenced by factors such as pH and temperature .
Safety and Hazards
Future Directions
Pyrimidines, including 5-(Phenylethynyl)pyrimidine, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of more potent and efficacious drugs with pyrimidine scaffold .
Biochemical Analysis
Biochemical Properties
5-(Phenylethynyl)pyrimidine plays a role in biochemical reactions, particularly in the context of nucleotide metabolism. Pyrimidine nucleotides are essential components of nucleic acids (DNA and RNA) and are involved in many biochemical processes . The pyrimidine ring in this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it can interact with pyrimidine 5’-nucleotidase, an enzyme that catalyzes the dephosphorylation of various nucleoside 5’-monophosphates to their respective nucleosides .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the pharmacological activity of the metabotropic glutamate receptor subtype 5 (mGlu5), demonstrating in vivo efficacy in rodent models for anxiolytic and antipsychotic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can act as a negative or positive allosteric modulator of mGlu5, depending on slight structural modifications around the proximal pyrimidine ring .
Metabolic Pathways
This compound is likely involved in pyrimidine metabolism pathways. Pyrimidine nucleotides are synthesized and degraded through complex metabolic pathways involving several enzymes and cofactors . The specific metabolic pathways involving this compound have not been fully elucidated.
Subcellular Localization
Pyrimidine 5’-nucleotidase, an enzyme that interacts with pyrimidine nucleotides, is known to be a cytosolic enzyme highly expressed in red blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(phenylethynyl)pyrimidine typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 5-bromopyrimidine and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira cross-coupling reaction remains a cornerstone for its synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-(Phenylethynyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Cyclization: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Cyclization: Catalysts such as platinum or palladium are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while cyclization can produce fused heterocyclic compounds .
Comparison with Similar Compounds
- 4-(Phenylethynyl)pyrimidine
- 5-(Phenylethynyl)uracil
- 5-(Phenylethynyl)cytosine
Comparison: 5-(Phenylethynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-(phenylethynyl)pyrimidine, the 5-substituted compound exhibits different reactivity and binding affinities. Similarly, while 5-(phenylethynyl)uracil and 5-(phenylethynyl)cytosine share the phenylethynyl group, their additional functional groups (uracil and cytosine moieties) confer different biological activities and applications .
Properties
IUPAC Name |
5-(2-phenylethynyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-4-11(5-3-1)6-7-12-8-13-10-14-9-12/h1-5,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQDWKSXSIUOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399052 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71418-88-7 | |
| Record name | 5-(phenylethynyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Phenylethynyl)pyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA7G57CJ2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)


![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)


![4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1621607.png)


![2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)



